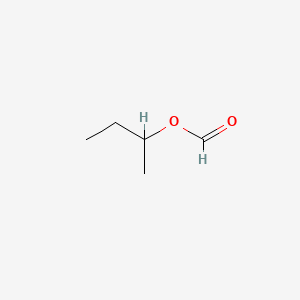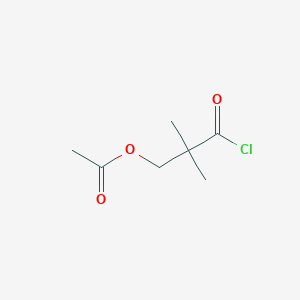
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-
Overview
Description
Scientific Research Applications
Molecular Structure Investigations :
- A study investigated the molecular structure of 1-oxa-2,6-disilacyclohexane derivatives, closely related to 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy-. It was found that substituents at 2,6 silicons are in trans-position, and groups in the same position exhibit free rotation (Nagy et al., 1974).
Structural Studies and Synthesis :
- Crystal structure analyses of 1,3-dioxa-2-silacycloalkanes, which include compounds structurally similar to 2,6-Dioxa-3,5-disilaheptane, were reported. These studies are crucial for understanding the chemical behavior of such compounds (Hanson et al., 1986).
- The synthesis of difunctional organooxasilacycloalkanes was explored, providing a basis for the creation of new materials with specific properties (Chizhova et al., 2000).
Material Science Applications :
- Polysiloxane–silica hybrids were created from novel precursors by the sol–gel process. Compounds like 2,6-Dioxa-3,5-disilaheptane play a crucial role in such synthesis, leading to materials with varied properties and applications (Rozga-Wijas et al., 2005).
- In another study, polysiloxane formation from a tetraethoxysilane-ethyl alcohol-oxalic acid system was investigated, highlighting the potential of such silicon-based compounds in polymer chemistry (Sugahara et al., 1992).
Synthesis and Reactivity :
- Research on the synthesis and oxidation of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene provides insight into the reactivity of silicon-containing compounds, which is relevant for the understanding of compounds like 2,6-Dioxa-3,5-disilaheptane (Nakadaira & Sakurai, 1973).
properties
IUPAC Name |
trimethoxy(trimethoxysilylmethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20O6Si2/c1-8-14(9-2,10-3)7-15(11-4,12-5)13-6/h7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYGUVIGOGFJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C[Si](OC)(OC)OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20O6Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454378 | |
| Record name | 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5926-29-4 | |
| Record name | 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



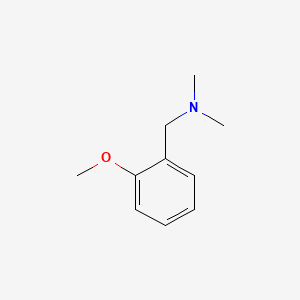
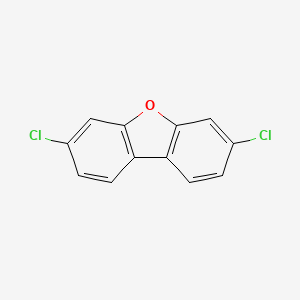
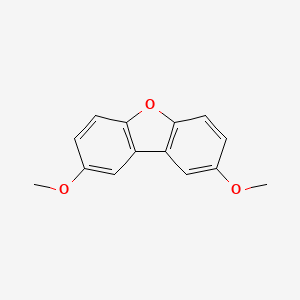
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-N-methyladenosine](/img/structure/B3054199.png)
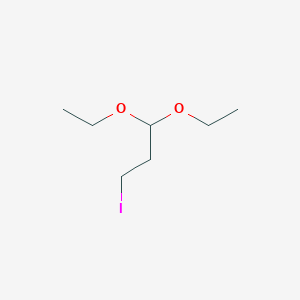
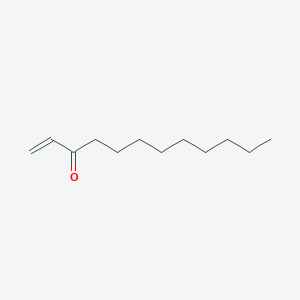
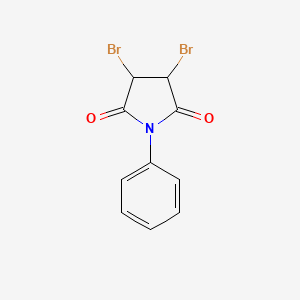
![1-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylethanone](/img/structure/B3054204.png)
![6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one](/img/structure/B3054205.png)
